molecular formula C17H28N2OS B5581749 N-[1-(4-methylpiperidin-1-yl)propan-2-yl]-5-propylthiophene-3-carboxamide

N-[1-(4-methylpiperidin-1-yl)propan-2-yl]-5-propylthiophene-3-carboxamide

Cat. No.: B5581749
M. Wt: 308.5 g/mol
InChI Key: ZPNBAPHAJROSLG-UHFFFAOYSA-N
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Description

N-[1-(4-methylpiperidin-1-yl)propan-2-yl]-5-propylthiophene-3-carboxamide is a complex organic compound that features a piperidine ring, a thiophene ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methylpiperidin-1-yl)propan-2-yl]-5-propylthiophene-3-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting an amine with a carboxylic acid derivative, such as an acid chloride or an ester, under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Introduction of various functional groups on the thiophene ring.

Scientific Research Applications

N-[1-(4-methylpiperidin-1-yl)propan-2-yl]-5-propylthiophene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(4-methylpiperidin-1-yl)propan-2-yl]-5-propylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The piperidine ring is known to interact with various receptors and enzymes, potentially modulating their activity. The thiophene ring can also participate in binding interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine
  • 3-(4-Methylpiperazin-1-yl)propanoic acid
  • 1-(3-Aminopropyl)-4-methylpiperazine

Uniqueness

N-[1-(4-methylpiperidin-1-yl)propan-2-yl]-5-propylthiophene-3-carboxamide is unique due to the combination of its piperidine and thiophene rings, along with the carboxamide group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

N-[1-(4-methylpiperidin-1-yl)propan-2-yl]-5-propylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2OS/c1-4-5-16-10-15(12-21-16)17(20)18-14(3)11-19-8-6-13(2)7-9-19/h10,12-14H,4-9,11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPNBAPHAJROSLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CS1)C(=O)NC(C)CN2CCC(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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